molecular formula C22H24N2O2 B11117110 2-(4-methoxyphenyl)-N-pentylquinoline-4-carboxamide

2-(4-methoxyphenyl)-N-pentylquinoline-4-carboxamide

Cat. No.: B11117110
M. Wt: 348.4 g/mol
InChI Key: OVGOZKIGWPZULS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-methoxyphenyl)-N-pentylquinoline-4-carboxamide is a synthetic organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound, in particular, has garnered interest due to its unique structural features and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxyphenyl)-N-pentylquinoline-4-carboxamide typically involves a multi-step process. One common method involves the condensation of 4-methoxyaniline with a suitable quinoline derivative, followed by the introduction of a pentyl group through alkylation. The final step involves the formation of the carboxamide group through an amide coupling reaction. The reaction conditions often include the use of organic solvents such as tetrahydrofuran and catalysts like sodium carbonate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-(4-methoxyphenyl)-N-pentylquinoline-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include hydroxylated derivatives, amine derivatives, and substituted quinoline derivatives .

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound exhibits biological activity and is used in the study of cellular processes.

    Medicine: It has potential therapeutic applications, particularly in the treatment of diseases such as cancer and neurological disorders.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-methoxyphenyl)-N-pentylquinoline-4-carboxamide involves its interaction with specific molecular targets. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The compound may also influence various signaling pathways within cells, leading to changes in cellular behavior and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-methoxyphenyl)-N-pentylquinoline-4-carboxamide is unique due to its specific structural features, such as the presence of a quinoline core and a pentyl group. These features contribute to its distinct chemical and biological properties, making it a valuable compound for research and development in various fields .

Properties

Molecular Formula

C22H24N2O2

Molecular Weight

348.4 g/mol

IUPAC Name

2-(4-methoxyphenyl)-N-pentylquinoline-4-carboxamide

InChI

InChI=1S/C22H24N2O2/c1-3-4-7-14-23-22(25)19-15-21(16-10-12-17(26-2)13-11-16)24-20-9-6-5-8-18(19)20/h5-6,8-13,15H,3-4,7,14H2,1-2H3,(H,23,25)

InChI Key

OVGOZKIGWPZULS-UHFFFAOYSA-N

Canonical SMILES

CCCCCNC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC=C(C=C3)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.